molecular formula C15H22O2 B13789082 2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane CAS No. 97889-98-0

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane

Cat. No.: B13789082
CAS No.: 97889-98-0
M. Wt: 234.33 g/mol
InChI Key: SLFGDPCCOZHKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 1,1-dimethyl-2-phenylethyl alcohol with 4,5-dimethyl-1,3-dioxolane. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-2-phenylethyl acetate
  • 1,1-Dimethyl-2-phenylethyl butyrate
  • 1,1-Dimethyl-2-phenylethyl isobutyrate

Uniqueness

2-(1,1-Dimethyl-2-phenylethyl)-4,5-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

97889-98-0

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C15H22O2/c1-11-12(2)17-14(16-11)15(3,4)10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3

InChI Key

SLFGDPCCOZHKSS-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C(C)(C)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.